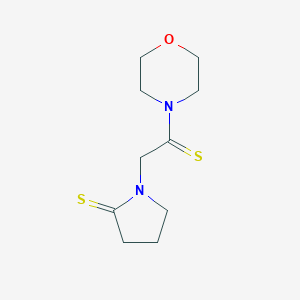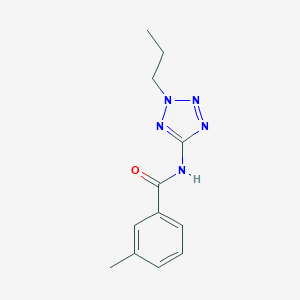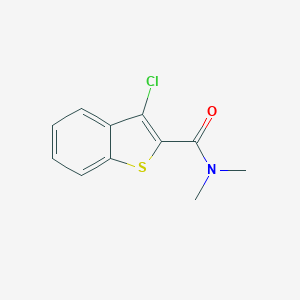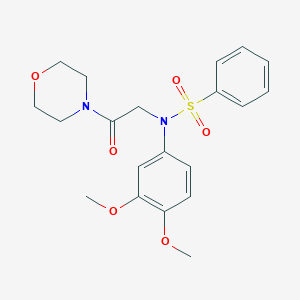
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and suppress the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-tumor properties. Another potential direction is the investigation of its effects on other diseases and conditions, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, can be synthesized through a multi-step process involving the reaction of thioacetic acid with 2-aminopyrrolidine, followed by the reaction of the resulting product with morpholine. The final step involves the oxidation of the thioether group to form the desired compound.
Applications De Recherche Scientifique
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
127040-62-4 |
|---|---|
Nom du produit |
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)- |
Formule moléculaire |
C10H16N2OS2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-(2-morpholin-4-yl-2-sulfanylideneethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2OS2/c14-9-2-1-3-12(9)8-10(15)11-4-6-13-7-5-11/h1-8H2 |
Clé InChI |
KRKCDFNOMHMFSK-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
SMILES canonique |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Autres numéros CAS |
127040-62-4 |
Solubilité |
36.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)







![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
